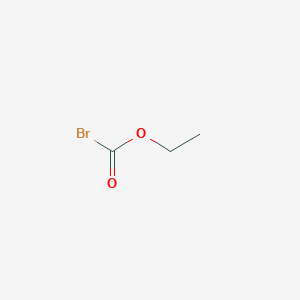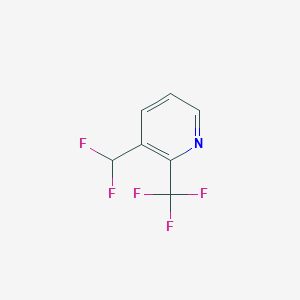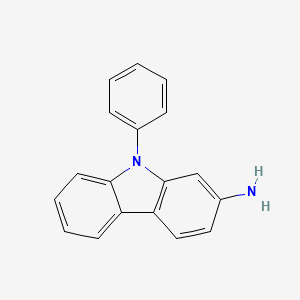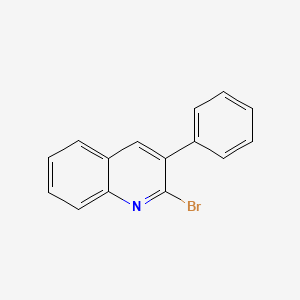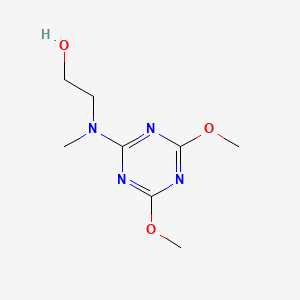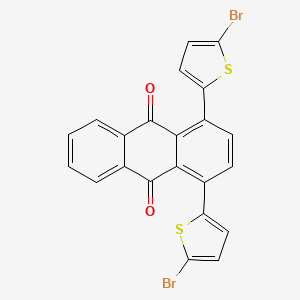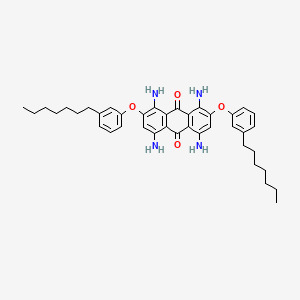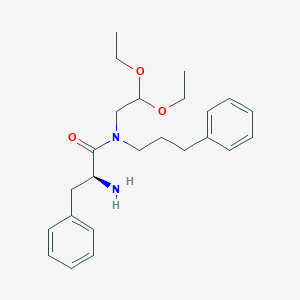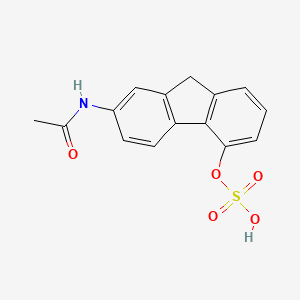![molecular formula C10H7ClN4 B15249306 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
4-chloroquinoline: Shares the quinoline core but lacks the pyrazole ring, resulting in different chemical properties.
3-aminoquinoline: Similar structure but without the chloro substitution, leading to different reactivity and biological activities.
Uniqueness
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and amino groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H7ClN4 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-7-8(14-15-10(7)12)5-3-1-2-4-6(5)13-9/h1-4H,(H3,12,14,15) |
Clave InChI |
AMVJJCAHVNYNRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=NN3)N)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


